N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide” is a complex organic compound that features multiple functional groups, including furan, thiophene, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the 1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl group: This step involves the formation of an amide bond between the 4-methylphenyl and 4-(propan-2-yl)phenyl groups, followed by oxidation to introduce the oxo group.
Coupling of the furan-2-ylmethyl and 1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl groups: This step involves the formation of an amide bond between the two groups.
Introduction of the thiophen-2-yl group: This can be achieved through a substitution reaction with a suitable thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
“N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide” can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted furan and thiophene derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.
Biological Probes: Used as a probe to study biological pathways and interactions.
Medicine
Pharmaceuticals: Potential use in the development of new drugs for various diseases.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide: is similar to other compounds with furan, thiophene, and acetamide groups.
This compound: is unique due to its specific combination of functional groups and the potential for diverse applications.
Uniqueness
- The unique combination of furan, thiophene, and acetamide groups provides a versatile platform for various chemical reactions and applications.
- The presence of multiple functional groups allows for complex interactions with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C29H30N2O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C29H30N2O3S/c1-20(2)22-12-14-24(15-13-22)30-29(33)28(23-10-8-21(3)9-11-23)31(19-25-6-4-16-34-25)27(32)18-26-7-5-17-35-26/h4-17,20,28H,18-19H2,1-3H3,(H,30,33) |
InChI Key |
ASGZXIDVJCVWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)N(CC3=CC=CO3)C(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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